molecular formula C16H17Br B13938064 2-Bromo-4-(tert-butyl)-1,1'-biphenyl

2-Bromo-4-(tert-butyl)-1,1'-biphenyl

Cat. No.: B13938064
M. Wt: 289.21 g/mol
InChI Key: LIZKQBDOYADUBK-UHFFFAOYSA-N
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Description

2-Bromo-4-(tert-butyl)-1,1’-biphenyl is an organic compound with the molecular formula C16H17Br It is a derivative of biphenyl, where a bromine atom is substituted at the 2-position and a tert-butyl group is substituted at the 4-position of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(tert-butyl)-1,1’-biphenyl typically involves the bromination of 4-(tert-butyl)-1,1’-biphenyl. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4-(tert-butyl)-1,1’-biphenyl may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(tert-butyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different functional groups.

    Reduction Reactions: The bromine atom can be reduced to form 4-(tert-butyl)-1,1’-biphenyl.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution Reactions: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation Reactions: Formation of biphenyl derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction Reactions: Formation of 4-(tert-butyl)-1,1’-biphenyl.

Scientific Research Applications

2-Bromo-4-(tert-butyl)-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butyl)-1,1’-biphenyl depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(tert-butyl)-1-methoxybenzene
  • 2-Bromo-4-tert-butylaniline
  • 2-Bromo-4,6-di-tert-butylphenol

Uniqueness

2-Bromo-4-(tert-butyl)-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl scaffold. This structural feature imparts distinct chemical reactivity and physical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C16H17Br

Molecular Weight

289.21 g/mol

IUPAC Name

2-bromo-4-tert-butyl-1-phenylbenzene

InChI

InChI=1S/C16H17Br/c1-16(2,3)13-9-10-14(15(17)11-13)12-7-5-4-6-8-12/h4-11H,1-3H3

InChI Key

LIZKQBDOYADUBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C2=CC=CC=C2)Br

Origin of Product

United States

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